Sub-Nanomolar MK2 Affinity vs. MK2-IN-1 and MK-2 Inhibitor IV
MK2-IN-3 hydrate exhibits an IC50 of 0.85 nM against MK-2, representing a ~129-fold increase in potency compared to MK2-IN-1 (IC50 = 110 nM) and a ~129-fold increase over MK-2 Inhibitor IV (IC50 = 110 nM) [1]. This difference is critical for achieving effective target engagement at lower compound concentrations.
| Evidence Dimension | MK-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.85 nM |
| Comparator Or Baseline | MK2-IN-1: 110 nM; MK-2 Inhibitor IV: 110 nM |
| Quantified Difference | ~129-fold more potent |
| Conditions | Biochemical kinase assay (ATP-competitive format) |
Why This Matters
Higher potency enables lower dosing requirements in cellular and in vivo models, reducing potential off-target effects driven by high compound concentrations.
- [1] Sigma-Aldrich/Merck. (n.d.). MK-2 Inhibitor IV, MK-25 - Calbiochem. Product Datasheet. Retrieved from https://cenmed.com/mk-2-inhibitor-iv-mk-25-calbiochem-c15-1303-838/ View Source
